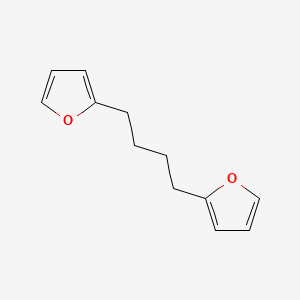

Furan, 2,2'-(1,4-butanediyl)bis-

Description

Significance of Furan (B31954) Derivatives in Sustainable Chemical Feedstocks

Furan derivatives are pivotal in the transition towards a more sustainable chemical industry. catalysis-summit.com Their synthesis from non-food biomass aligns with the principles of green chemistry by utilizing renewable resources and often involving milder reaction conditions compared to traditional petrochemical processes. catalysis-summit.comrsc.org Key furan-based platform chemicals, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are readily obtained from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. catalysis-summit.commdpi.com These platform molecules can be converted into a diverse range of valuable products, including biofuels, solvents, resins, and precursors for polymers. catalysis-summit.comnumberanalytics.com The inherent aromaticity and functionality of the furan ring make it a versatile building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com The development of furan-based materials is a significant step towards a circular economy, reducing reliance on fossil fuels and minimizing environmental impact. catalysis-summit.com

Overview of Dimeric Furan Architectures and Their Structural Significance

Dimeric furan architectures, consisting of two furan rings linked together, represent a significant area of research in materials science. researchgate.netchim.it The linkage between the furan units can be varied, leading to a wide range of molecular structures with distinct properties. These dimeric structures are crucial in the synthesis of novel polymers and functional materials. For instance, the linkage can be a direct bond between the furan rings, or it can be a bridging group of varying length and chemical nature. The structural arrangement of these dimers, including the orientation and spacing of the furan rings, plays a critical role in determining the physical and chemical properties of the resulting materials. nih.gov These architectures are being investigated for applications in areas such as self-healing polymers, where the reversible nature of certain chemical bonds involving the furan ring is exploited. acs.org

Contextualizing Furan, 2,2'-(1,4-butanediyl)bis- within Advanced Bio-Based Material Precursors

Furan, 2,2'-(1,4-butanediyl)bis- is a specific example of a dimeric furan compound with an aliphatic linker. This molecule serves as a precursor for the development of advanced bio-based materials. The presence of two furan rings provides sites for polymerization or other chemical modifications, while the 1,4-butanediyl linker imparts flexibility to the molecular structure. This combination of a rigid aromatic component (the furan rings) and a flexible aliphatic chain is a key design feature in the development of new polymers. For example, such monomers can be used to synthesize polyesters and polyamides with tailored properties. ulaval.ca The incorporation of the furan moiety can enhance the thermal stability and barrier properties of the resulting polymers, making them potential bio-based alternatives to conventional plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). ulaval.ca Research in this area is focused on synthesizing and characterizing polymers derived from Furan, 2,2'-(1,4-butanediyl)bis- and evaluating their potential for various applications, contributing to the growing field of sustainable polymers. acs.org

Physicochemical Properties of Furan, 2,2'-(1,4-butanediyl)bis-

The fundamental properties of a chemical compound dictate its behavior and potential applications. For Furan, 2,2'-(1,4-butanediyl)bis-, its physicochemical characteristics are a direct consequence of its molecular structure, which comprises two furan rings linked by a four-carbon aliphatic chain.

| Property | Value | Source |

| Molecular Formula | C12H14O2 | nih.gov |

| Molecular Weight | 190.24 g/mol | nih.gov |

| CAS Number | 1067-27-2 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Synthesis of Furan, 2,2'-(1,4-butanediyl)bis-

The synthesis of furan derivatives often involves well-established organic chemistry reactions. One of the most common methods for preparing furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.org In the context of Furan, 2,2'-(1,4-butanediyl)bis-, a plausible synthetic route would involve a precursor that can generate the necessary 1,4-dicarbonyl functionalities at both ends of a butane (B89635) chain, which then react with an appropriate reagent to form the two furan rings.

Another approach to synthesizing furan-containing molecules is through the modification of readily available furan-based platform chemicals. For instance, furfural can be a starting material for a variety of furan derivatives through reactions such as Vilsmeier-Haack formylation or various coupling reactions. mdpi.com While specific, detailed research findings on the direct synthesis of Furan, 2,2'-(1,4-butanediyl)bis- are not extensively reported in the provided search results, the general principles of furan synthesis provide a strong indication of the potential pathways.

Role in Polymer Science

The bifunctional nature of Furan, 2,2'-(1,4-butanediyl)bis-, with its two reactive furan rings, makes it a valuable monomer for polymerization reactions. The furan rings can participate in various polymerization processes, leading to the formation of novel bio-based polymers.

Monomer for Bio-based Polyesters and Polyamides

Furan, 2,2'-(1,4-butanediyl)bis- can be conceptually utilized as a diol-equivalent in polycondensation reactions. The hydroxyl groups, which can be introduced onto the furan rings through functionalization, can react with dicarboxylic acids or their derivatives to form polyesters. Similarly, if the furan rings are functionalized with amine groups, they can react with diacids to produce polyamides. The resulting polymers would incorporate the flexible butanediyl linker and the rigid furan rings into their backbone, influencing their thermal and mechanical properties. ulaval.ca

The incorporation of furan rings into polymer backbones is known to enhance properties such as thermal stability and gas barrier performance. acs.org For example, polyethylene furanoate (PEF), a polyester (B1180765) derived from a furan-based monomer, has shown superior barrier properties to its petroleum-based counterpart, PET. ulaval.ca It is therefore anticipated that polymers derived from Furan, 2,2'-(1,4-butanediyl)bis- could also exhibit desirable properties for applications in packaging and other areas.

Cross-linking Agent in Polymer Networks

The furan rings in Furan, 2,2'-(1,4-butanediyl)bis- can also undergo Diels-Alder reactions. This [4+2] cycloaddition reaction is a powerful tool in polymer chemistry for creating cross-linked networks. When reacted with a suitable dienophile, such as a bismaleimide, the furan groups can form reversible covalent bonds. This property is particularly interesting for the development of self-healing materials. acs.org The ability of the Diels-Alder adduct to undergo a retro-Diels-Alder reaction upon heating allows for the "healing" of cracks or damage in the material. The flexible butane linker in Furan, 2,2'-(1,4-butanediyl)bis- could provide the necessary mobility within the polymer network to facilitate this healing process.

Structure

3D Structure

Properties

CAS No. |

57640-17-2 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-[4-(furan-2-yl)butyl]furan |

InChI |

InChI=1S/C12H14O2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H,1-2,5-6H2 |

InChI Key |

RHWMLZXMSHVPRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CCCCC2=CC=CO2 |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Characterization of Furan, 2,2 1,4 Butanediyl Bis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Furan (B31954), 2,2'-(1,4-butanediyl)bis-, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to confirm its structure and connectivity.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of a related polyester (B1180765) synthesized from 2,5-furandicarboxylic acid and 1,4-butanediol (B3395766), the protons of the furan ring appear at approximately 7.19 ppm. researchgate.net The methylene (B1212753) protons adjacent to the oxygen atom (-OCH₂) resonate around 4.38 ppm, while the other two methylene groups of the butane (B89635) linker are observed at about 1.89 ppm. researchgate.net For Furan, 2,2'-(1,4-butanediyl)bis- itself, the specific chemical shifts would be influenced by the direct attachment of the furan rings to the butyl chain.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In a similar furan-based polyester, the carbonyl carbon of the ester group is found at 157.99 ppm. researchgate.net The furan ring carbons (C2/C5 and C3/C4) resonate at 146.75 ppm and 118.51 ppm, respectively. researchgate.net The carbon of the methylene group attached to the ester oxygen (-OCH₂) appears at 64.94 ppm, and the other methylene carbon of the butanediol (B1596017) unit is at 25.24 ppm. researchgate.net It is important to note that these values are for a polyester derivative and would differ slightly for the title compound due to the different chemical environment.

Table 1: Representative ¹H and ¹³C NMR Data for Furan-Based Structures

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Furan Ring Protons | ~7.19 researchgate.net |

| ¹H | -OCH₂ Protons | ~4.38 researchgate.net |

| ¹H | -(CH₂)₂- Protons | ~1.89 researchgate.net |

| ¹³C | C=O (Ester) | 157.99 researchgate.net |

| ¹³C | Furan Ring (C2/C5) | 146.75 researchgate.net |

| ¹³C | Furan Ring (C3/C4) | 118.51 researchgate.net |

| ¹³C | -OCH₂ Carbon | 64.94 researchgate.net |

| ¹³C | -(CH₂)₂- Carbon | 25.24 researchgate.net |

Note: Data is based on a polyester containing furan and butanediol units and serves as a close approximation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

In the IR spectrum of furan-containing compounds, characteristic peaks for the furan ring are typically observed. These include C-H bending vibrations around 960 cm⁻¹ and 730 cm⁻¹, and =C-O-C= stretching vibrations at approximately 1220 cm⁻¹ and 1025 cm⁻¹. researchgate.net The out-of-plane bending of the furanic C-H rings can be detected in the 750-800 cm⁻¹ range. researchgate.net For Furan, 2,2'-(1,4-butanediyl)bis-, the spectrum would also feature bands corresponding to the C-H stretching and bending vibrations of the aliphatic butane linker.

Raman spectroscopy provides complementary information. In studies of furfural (B47365), characteristic C-H bands are observed, which are unaffected by deuteration, indicating their specificity to the furan ring's C-H bonds. mdpi.com For Furan, 2,2'-(1,4-butanediyl)bis-, Raman spectroscopy would help to confirm the presence of the furan rings and the aliphatic chain.

Table 2: Characteristic Vibrational Frequencies for Furan-Containing Compounds

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| =C-O-C= stretch | ~1220, ~1025 researchgate.net | IR |

| Furan C-H bend | ~960, ~730 researchgate.net | IR |

| Furan C-H out-of-plane bend | 750-800 researchgate.net | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For Furan, 2,2'-(1,4-butanediyl)bis- (C₁₂H₁₄O₂), the expected molecular weight is approximately 190.24 g/mol .

Electron Ionization (EI) mass spectrometry of furan itself shows a molecular ion peak [M⁺•] and characteristic fragment ions. nist.gov In the analysis of more complex furan derivatives, such as 2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime, tandem mass spectrometry (MSⁿ) reveals detailed fragmentation pathways. nih.gov An interesting observation in the fragmentation of some furan derivatives is the occurrence of homolytic bond cleavage, leading to the formation of an odd-electron ion from an even-electron ion through the loss of a radical. nih.gov For Furan, 2,2'-(1,4-butanediyl)bis-, the mass spectrum would likely show a molecular ion peak and fragment ions resulting from the cleavage of the butyl chain and the furan rings. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing furan compounds in various matrices. researchgate.net

X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing

X-ray diffraction is the definitive method for determining the three-dimensional molecular structure and packing of a compound in its solid state. While a crystal structure for Furan, 2,2'-(1,4-butanediyl)bis- was not found in the search results, studies on a closely related compound, butane-1,4-diyl bis(furan-2-carboxylate), provide valuable insights. cornell.edunih.gov

In the crystal structure of butane-1,4-diyl bis(furan-2-carboxylate), the molecule adopts an all-trans conformation and is generated by an inversion center. cornell.edunih.gov The molecules are interconnected through C-H···O interactions, forming molecular sheets. cornell.edunih.gov These sheets are further linked by C-H···π interactions. cornell.edunih.gov It is plausible that Furan, 2,2'-(1,4-butanediyl)bis- could exhibit similar intermolecular interactions, leading to a well-ordered crystalline structure. The study of crystal structures is crucial for understanding the properties of materials derived from these compounds, such as polymers. acs.orgresearchgate.net

Table 3: Crystal Data for a Related Furan Compound: Butane-1,4-diyl bis(furan-2-carboxylate)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄O₆ cornell.edunih.gov |

| Conformation | All-trans cornell.edunih.gov |

| Key Interactions | C-H···O, C-H···π cornell.edunih.gov |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of Furan, 2,2'-(1,4-butanediyl)bis- and for separating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method. For a similar compound, Furan, 2,2'-[thiobis(methylene)]bis-, a reverse-phase (RP) HPLC method has been developed using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This type of method would likely be adaptable for the purity analysis of Furan, 2,2'-(1,4-butanediyl)bis-.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for the analysis of volatile and semi-volatile furan derivatives. GC-MS is particularly useful for both qualitative identification and quantitative analysis. researchgate.net The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and any potential impurities.

Theoretical and Computational Investigations of Furan, 2,2 1,4 Butanediyl Bis

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic landscape of molecules like Furan (B31954), 2,2'-(1,4-butanediyl)bis-. These methods allow for a detailed examination of molecular orbitals and the quantification of aromaticity, which are key to understanding the molecule's reactivity and stability.

Molecular Orbital Analysis and Aromaticity Descriptors

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. In furan, the HOMO is a π-orbital with significant electron density on the carbon atoms, particularly at the 2 and 5 positions. The LUMO is also a π-orbital, and the energy gap between the HOMO and LUMO is a key indicator of the molecule's electronic excitability and kinetic stability. For Furan, 2,2'-(1,4-butanediyl)bis-, it is anticipated that the HOMO and LUMO will be largely localized on the furan rings. Due to the presence of two furan moieties, there will be two nearly degenerate HOMOs and two nearly degenerate LUMOs.

The aromaticity of the furan rings is a defining feature of their structure and reactivity. Furan is considered aromatic as it possesses 6 π-electrons (4 from the double bonds and 2 from one of the oxygen's lone pairs) that are delocalized across the five-membered ring, fulfilling Hückel's rule (4n+2 π-electrons). wikipedia.orgatamanchemicals.comwikipedia.orgksu.edu.sa However, furan's aromaticity is more modest compared to benzene (B151609), with a resonance energy of about 67 kJ/mol. wikipedia.org This lower aromaticity makes the furan ring more susceptible to reactions that disrupt the aromatic system, such as Diels-Alder reactions. wikipedia.orgksu.edu.sa Various computational descriptors can be used to quantify aromaticity, including structural indices (e.g., bond length alternation), magnetic indices (e.g., Nucleus-Independent Chemical Shift - NICS), and electronic indices (e.g., Aromatic Fluctuation Index - FLU). For Furan, 2,2'-(1,4-butanediyl)bis-, the aromaticity of each furan ring is expected to be similar to that of an isolated furan molecule, given the insulating nature of the butane (B89635) linker.

Table 1: Representative Frontier Molecular Orbital Energies for Furan Derivatives This table presents calculated HOMO and LUMO energies for furan and a related derivative to illustrate the expected electronic structure. The specific values for Furan, 2,2'-(1,4-butanediyl)bis- would require dedicated computational analysis.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Furan | DFT/B3LYP/cc-pVTZ | -6.41 | 0.77 | 7.18 | globalresearchonline.net |

| 2-Methylfuran | DFT/B3LYP/cc-pVTZ | -6.23 | 0.89 | 7.12 | globalresearchonline.net |

| 1-(2,3-dihydrobenzo[b] researchgate.netbohrium.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | DFT/B3LYP/6-31G(d,p) | -5.58 | -1.09 | 4.49 | nih.gov |

Conformational Analysis of the 1,4-Butanediyl Linker and Furan Ring Orientations

The flexibility of the 1,4-butanediyl linker allows Furan, 2,2'-(1,4-butanediyl)bis- to adopt a multitude of conformations. The relative orientation of the two furan rings is determined by the torsional angles of the C-C bonds within the butane chain. The most stable conformations of alkanes are typically staggered, where the substituents on adjacent carbon atoms are as far apart as possible to minimize steric hindrance. maricopa.edu

The orientation of the furan rings relative to each other can range from a fully extended (anti) conformation to a more folded (gauche) conformation where the rings may be in closer proximity. In the extended conformation, the two furan rings are far apart and behave largely independently. In folded conformations, weak intramolecular interactions, such as van der Waals forces or C-H···π interactions, may occur between the two rings. acs.org The planarity of the furan rings themselves is expected to be maintained in all conformations. nih.gov A crystal structure analysis of a related compound, butane-1,4-diyl bis(furan-2-carboxylate), revealed an all-trans conformation of the butanediyl spacer in the solid state. nih.goviucr.org

Table 2: Energy Costs for Interactions in Alkane Conformations This table provides typical energy costs for different types of steric interactions in alkanes, which are relevant for understanding the conformational preferences of the 1,4-butanediyl linker. Adapted from data on conformational analysis of alkanes. maricopa.edu

| Interaction | Energy Cost (kJ/mol) |

| H-H eclipsed | 4.0 |

| H-CH3 eclipsed | 6.0 |

| CH3-CH3 eclipsed | 11.0 |

| CH3-CH3 gauche | 3.8 |

Reaction Mechanism Simulations for Predictive Reactivity

Computational simulations of reaction mechanisms can provide valuable predictions about the reactivity of Furan, 2,2'-(1,4-butanediyl)bis-. The furan ring is known to undergo a variety of reactions, including electrophilic aromatic substitution and cycloadditions. wikipedia.orgksu.edu.sa

Due to the electron-donating nature of the oxygen atom, the furan ring is activated towards electrophilic attack, primarily at the C2 and C5 positions. ksu.edu.sa For Furan, 2,2'-(1,4-butanediyl)bis-, electrophilic substitution would be expected to occur on one of the furan rings. The presence of the second furan ring, connected by the insulating butane linker, is unlikely to significantly alter the electronic properties of the first ring. However, the bulky nature of the entire molecule could introduce steric hindrance that might affect the regioselectivity of the reaction.

Furan can also act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. wikipedia.orgksu.edu.sa This reactivity is a consequence of its relatively low aromatic stabilization energy. wikipedia.org Reaction mechanism simulations could be used to explore the feasibility of intramolecular Diels-Alder reactions if a suitable dienophile were present on the molecule, or intermolecular reactions with external dienophiles. Theoretical studies on the ozonolysis of furan derivatives have shown that the reaction proceeds via cycloaddition to the C=C double bonds, leading to ring-opening. bohrium.com Similar pathways could be predicted for Furan, 2,2'-(1,4-butanediyl)bis-.

Computational investigations into the pyrolysis of furan and its derivatives have elucidated complex reaction pathways leading to the formation of smaller molecules. rsc.org Such simulations for Furan, 2,2'-(1,4-butanediyl)bis- could predict its thermal stability and decomposition products.

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method for predicting a wide range of molecular properties, including spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net These predictions can be invaluable for the characterization and identification of Furan, 2,2'-(1,4-butanediyl)bis-.

By calculating the magnetic shielding tensors of the nuclei, DFT can predict the chemical shifts in ¹H and ¹³C NMR spectra. globalresearchonline.netresearchgate.net For Furan, 2,2'-(1,4-butanediyl)bis-, the predicted NMR spectrum would show distinct signals for the protons and carbons of the furan rings and the butane linker. The chemical shifts of the furan protons and carbons would be expected to be similar to those of 2-alkylfurans. The protons and carbons of the butane linker would exhibit chemical shifts typical of aliphatic chains. DFT calculations can also help to assign the signals in an experimental spectrum to specific atoms in the molecule. nih.gov

DFT can also be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. globalresearchonline.net The calculated IR spectrum for Furan, 2,2'-(1,4-butanediyl)bis- would show characteristic bands for the C-H and C=C stretching and bending modes of the furan rings, as well as the C-O-C stretching of the ether linkage within the rings. The C-H stretching and bending modes of the aliphatic butane linker would also be present. By comparing the calculated spectrum with an experimental one, the structure and conformation of the molecule can be confirmed.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts for Furan This table presents DFT-calculated NMR chemical shifts for furan as a reference. The chemical shifts for Furan, 2,2'-(1,4-butanediyl)bis- would be influenced by the alkyl substituent.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Source |

| C2-H | 7.46 | 142.8 | globalresearchonline.net |

| C3-H | 6.38 | 109.8 | globalresearchonline.net |

| C4-H | 6.38 | 109.8 | globalresearchonline.net |

| C5-H | 7.46 | 142.8 | globalresearchonline.net |

Reactivity and Chemical Transformations of Furan, 2,2 1,4 Butanediyl Bis

Electrophilic Substitution and Functionalization of Furan (B31954) Rings

The furan ring is a π-excessive heterocycle, meaning the electron density on the ring is significantly higher than that of benzene (B151609). chemicalbook.com This makes it exceptionally reactive towards electrophilic aromatic substitution, with reactions proceeding at a much faster rate. chemicalbook.com The substitution preferentially occurs at the C5 and C5' positions (the carbon adjacent to the oxygen and opposite the alkyl substituent), as the carbocation intermediate formed during the reaction is better stabilized by resonance compared to attack at the C3/C4 positions. chemicalbook.com For Furan, 2,2'-(1,4-butanediyl)bis-, this high reactivity allows for functionalization on one or both of the furan rings.

Halogenation, Nitration, and Sulfonation Pathways

Due to the high reactivity of the furan ring, electrophilic substitution reactions such as halogenation, nitration, and sulfonation must be conducted under mild conditions to avoid polymerization or ring-opening. scispace.comuomustansiriyah.edu.iq Furan compounds are particularly sensitive to strong acids, which can catalyze undesirable side reactions. scispace.com

While specific documented examples for Furan, 2,2'-(1,4-butanediyl)bis- are not prevalent in readily available literature, the general reactivity of furans suggests that these transformations are feasible. Halogenation would likely proceed using mild reagents to introduce bromine or chlorine atoms at the 5 and 5' positions. Similarly, nitration and sulfonation would require carefully controlled conditions, likely using reagents like acetyl nitrate (B79036) or sulfur trioxide-pyridine complexes to prevent degradation of the sensitive furan rings.

Acylation and Alkylation Reactions at Furan Positions

Acylation and alkylation are cornerstone reactions for functionalizing furan rings. Friedel-Crafts acylation, in particular, is a well-established method for introducing acyl groups onto the furan nucleus, typically at the 2- or 5-position. researchgate.net

One of the most effective methods for formylation (a specific type of acylation) is the Vilsmeier-Haack reaction . wikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, generated in situ from a formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto electron-rich aromatic rings like furan. ijpcbs.comtcichemicals.comjk-sci.com For Furan, 2,2'-(1,4-butanediyl)bis-, this reaction is expected to yield the corresponding 5,5'-diformyl derivative. The reaction proceeds through an electrophilic attack by the chloroiminium ion (Vilsmeier reagent) on the furan ring, followed by hydrolysis of the resulting iminium salt during workup to give the aldehyde. wikipedia.orgjk-sci.com

The following table summarizes typical conditions for acylation reactions on furan rings.

| Reaction Type | Reagent(s) | Typical Substrate | Product | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acetic Anhydride (B1165640) / H-beta zeolite | Furan | 2-Acetylfuran | rsc.org |

| Friedel-Crafts Acylation | Acetic Anhydride / Ferrite catalyst | Furan | 2-Acetylfuran | ajrconline.org |

| Vilsmeier-Haack Formylation | DMF / POCl₃ | Electron-rich arenes (e.g., Furan) | Aromatic aldehyde | organic-chemistry.orgtcichemicals.com |

Cycloaddition Reactions, Including Diels-Alder Chemistry

The conjugated diene system within the furan rings allows Furan, 2,2'-(1,4-butanediyl)bis- to participate in cycloaddition reactions, most notably the [4+2] cycloaddition, or Diels-Alder reaction. umn.edulibretexts.org In this process, the furan acts as the diene, reacting with a dienophile (typically an electron-poor alkene or alkyne) to form a bicyclic adduct containing an oxygen bridge. researchgate.net

A key characteristic of furan Diels-Alder reactions is their reversibility. masterorganicchemistry.com The cycloaddition disrupts the aromaticity of the furan ring, making the reverse reaction, the retro-Diels-Alder, thermally accessible. This equilibrium can influence the stereochemical outcome of the reaction. Often, the endo adduct is formed faster (kinetic control), but the exo adduct is more thermodynamically stable. masterorganicchemistry.com Given that Furan, 2,2'-(1,4-butanediyl)bis- possesses two furan moieties, it can react with two equivalents of a dienophile. This bifunctionality allows it to act as a cross-linking agent in polymerization reactions, forming networks with thermoreversible properties due to the reversible nature of the Diels-Alder bond. nih.gov

| Reaction Type | Diene | Dienophile Example | Key Feature | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Furan | Maleic Anhydride | Reversible; subject to kinetic vs. thermodynamic control. | masterorganicchemistry.com |

| [4+2] Cycloaddition (Diels-Alder) | Furan | Maleic Acid | Forms unsaturated six-membered ring adducts. | researchgate.net |

| [4+2] Cycloaddition (Diels-Alder) | 2,5-Dimethylfuran | N-arylmaleimide | Forms exo adducts at elevated temperatures. | nih.gov |

Ring-Opening and Hydrogenation/Dehydrogenation Processes of the Furan Moieties

The furan rings in Furan, 2,2'-(1,4-butanediyl)bis- can be fully saturated via hydrogenation or cleaved through ring-opening reactions, leading to fully aliphatic structures.

Hydrogenation of the furan rings typically yields the corresponding tetrahydrofuran (B95107) (THF) derivative. The complete hydrogenation of Furan, 2,2'-(1,4-butanediyl)bis- would produce Furan, 2,2'-(1,4-butanediyl)bis(tetrahydro-). This transformation is usually achieved using heterogeneous catalysts such as those based on platinum, palladium, nickel, or ruthenium under a hydrogen atmosphere. researchgate.networktribe.com For instance, the catalytic hydrogenation of furan is a key step in the production of THF and 1,4-butanediol (B3395766) (BDO). researchgate.net The specific product distribution can often be controlled by the choice of catalyst and reaction conditions.

Ring-opening reactions, often coupled with hydrogenation (hydrodeoxygenation), can convert the cyclic furan structures into linear aliphatic chains. mdpi.com This process is of significant interest in the production of biofuels and bio-based chemicals, where furan derivatives are converted into alkanes. researchgate.netresearchgate.net For Furan, 2,2'-(1,4-butanediyl)bis-, a complete hydrodeoxygenation and ring-opening of both furan rings would result in the formation of dodecane, a C12 alkane. Intermediate products could include various dodecanols and dodecanediols, depending on the extent of the reaction. These transformations generally require robust catalytic systems, often bimetallic, and elevated temperatures and pressures.

The following table outlines products from the hydrogenation of relevant furan-based compounds.

| Starting Material | Catalyst/Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Furan | Catalytic Hydrogenation (e.g., RePd/C) | Tetrahydrofuran (THF), 1,4-Butanediol (BDO) | researchgate.net |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | Ru/C | 2,5-Bis(hydroxymethyl)furan (BHMF) | unive.it |

| 4-(2-furyl)-3-buten-2-one | Pt catalysts | n-Octane (via HDO and ring-opening) | mdpi.com |

| Furfural (B47365) | Ni/SiO₂ | Furan, Butanol (via decarbonylation and ring-opening) | researchgate.net |

Reactivity of the 1,4-Butanediyl Aliphatic Linker

The 1,4-butanediyl bridge connecting the two furan rings is a saturated aliphatic chain. Compared to the highly reactive furan rings, this alkane linker is relatively inert. Under most conditions, such as those used for electrophilic substitution or cycloaddition, the butanediyl chain remains unreactive.

Its reactivity would be characteristic of simple alkanes, primarily involving free-radical reactions under harsh conditions, such as high temperatures or UV irradiation. A potential reaction would be free-radical halogenation, which would substitute one or more of the hydrogen atoms on the butane (B89635) chain with a halogen.

While direct studies on the linker reactivity of Furan, 2,2'-(1,4-butanediyl)bis- are scarce, the chemistry of related molecules provides insight. For example, the dehalogenation of 1,4-dibromobutane (B41627) with various metals is known to proceed through a 1,4-diradical intermediate, leading to a mixture of products including cyclobutane, butenes, and ethylene (B1197577). dss.go.th This indicates that radical chemistry on the four-carbon chain is possible, though it would likely require conditions that might also affect the furan rings. Functionalization of the linker without altering the furan rings would represent a significant synthetic challenge, as the rings are the more kinetically favored sites for most chemical transformations.

Derivatization Strategies for Furan, 2,2 1,4 Butanediyl Bis to Enhance Functionality

Introduction of Polymerizable Functional Groups onto the Furan (B31954) Rings

The furan rings in Furan, 2,2'-(1,4-butanediyl)bis- are the primary targets for introducing functional groups that can participate in polymerization reactions. This strategy allows the molecule to be used as a monomer for creating novel bio-based polymers.

One of the most significant and widely exploited reactions involving the furan moiety is the Diels-Alder cycloaddition. The furan ring acts as a conjugated diene, readily reacting with a dienophile, such as a maleimide, to form a thermally reversible covalent bond. nih.gov This reaction can be used to create cross-linked polymer networks. For instance, furan-containing polymers can be cross-linked with bismaleimides to produce self-healing thermosets. orgsyn.orgchemrxiv.org The cross-linking occurs via the Diels-Alder reaction at moderate temperatures, and the bonds can be broken at higher temperatures in a retro-Diels-Alder reaction, allowing the material to be reprocessed or healed. chemrxiv.orgresearchgate.net

Another approach is to utilize furan derivatives that already possess polymerizable groups. Analogues such as 2,5-bis(hydroxymethyl)furan (BHMF) can undergo polycondensation reactions with diacids (e.g., succinic acid, adipic acid) to form polyesters. nih.govacs.org Similarly, reacting BHMF with diisocyanates yields polyurethanes, and its conversion to an epoxy monomer allows for the formation of epoxy resins. nih.gov These methods highlight how functional groups attached to the furan ring at the 2 and 5 positions are crucial for building polymer chains. nih.gov While Furan, 2,2'-(1,4-butanediyl)bis- does not have these hydroxyl or carboxyl groups directly, established furan chemistry provides pathways to introduce them, for example, through formylation followed by reduction or oxidation.

Furthermore, ring-opening metathesis polymerization (ROMP) offers another route. Furan compounds can be converted into suitable monomers for ROMP, such as through a cycloaddition reaction with benzyne (B1209423) to form 1,4-dihydro-1,4-epoxynaphthalene (HEN) derivatives. researchgate.netnih.gov These strained molecules can then undergo frontal ring-opening metathesis polymerization (FROMP), an energy-efficient method to produce high-performance polymers. researchgate.netnih.gov

Table 1: Strategies for Introducing Polymerizable Functionality to Furan Rings

| Derivatization Strategy | Reactive Partners/Method | Resulting Polymerizable Group/Monomer | Type of Polymerization |

| Diels-Alder Reaction | Bismaleimides | Furan ring acts as a diene | Cycloaddition / Cross-linking |

| Polyesterification | Diacids, Dimethyl esters (with furan diols) | Hydroxyl or Carboxyl groups | Polycondensation |

| Polyurethane Formation | Diisocyanates (with furan diols/diamines) | Hydroxyl or Amine groups | Polyaddition |

| Epoxy Resin Formation | Epichlorohydrin | Glycidyl ether groups | Ring-opening polymerization |

| Ring-Opening Metathesis | Benzyne cycloaddition | 1,4-dihydro-1,4-epoxynaphthalene derivatives | Ring-Opening Metathesis Polymerization (ROMP) |

Modification of the 1,4-Butanediyl Spacer for Tuned Properties

The 1,4-butanediyl spacer connecting the two furan rings plays a critical role in determining the physical and mechanical properties of the resulting monomers and polymers. Modifying this aliphatic linker allows for the fine-tuning of properties such as flexibility, thermal behavior, and solubility.

Introducing functional groups into the butanediyl spacer is another powerful strategy. This could involve creating spacers with ether linkages to enhance flexibility and solvent interactions, or incorporating hydroxyl or carboxyl groups to provide sites for secondary polymerization or cross-linking. Such modifications can transform the passive spacer into an active component of the monomer, contributing to the final polymer's functionality. The choice of spacer can also influence charge transport properties in conjugated polymers, demonstrating that the bridging unit is crucial for performance in electronic applications. mdpi.com

Table 2: Potential Modifications of the 1,4-Butanediyl Spacer and Their Predicted Effects

| Modification Type | Example of Modified Spacer | Predicted Effect on Properties | Rationale |

| Varying Chain Length | Ethane-1,2-diyl, Hexane-1,6-diyl | Shorter chains increase rigidity and Tg; longer chains increase flexibility and lower Tg. | Alters chain mobility and packing efficiency. nih.govdrexel.edu |

| Introducing Heteroatoms | 2-Oxa-butane-1,4-diyl (-CH₂-O-CH₂-CH₂-) | Increases flexibility and polarity; may improve solubility in polar solvents. | Ether linkages are more flexible than C-C bonds. |

| Adding Side Groups | 1-Methyl-butane-1,4-diyl | Reduces crystallinity; may lower melting point and increase solubility. | Side groups disrupt regular chain packing. |

| Incorporating Rigidity | But-2-ene-1,4-diyl | Increases rigidity and raises Tg; allows for geometric isomers (cis/trans). | Double bond restricts bond rotation. |

| Adding Functional Groups | 2-Hydroxy-butane-1,4-diyl | Provides a reactive site for cross-linking or further functionalization. | The hydroxyl group can participate in esterification, etherification, etc. |

Synthesis of Advanced Bio-Based Monomers from Furan, 2,2'-(1,4-butanediyl)bis- Analogues

Furan, 2,2'-(1,4-butanediyl)bis- belongs to a larger family of furan-based platform chemicals derived from renewable biomass, which are instrumental in developing sustainable polymers. researchgate.net Analogues like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are leading candidates for replacing petroleum-based monomers in the synthesis of high-performance plastics. nih.govacs.org

FDCA is a bio-based alternative to terephthalic acid and is used to synthesize polyesters like poly(ethylene furanoate) (PEF) and poly(butylene furanoate) (PBF). researchgate.net These furanic polyesters exhibit superior gas barrier properties compared to their petroleum-based counterparts like PET, making them highly suitable for packaging applications. nih.gov The synthesis typically involves a two-step melt polycondensation process of FDCA or its dimethyl ester derivative with a diol. nih.govmdpi.com

BHMF is another versatile furanic building block. As a diol, it can be combined with various diacids to produce a wide range of polyesters. nih.gov It is also a precursor for other important monomers. For example, the reaction of BHMF with diisocyanates produces polyurethanes, while its reaction with diamines can lead to polyamides. Furthermore, 2,5-bis(aminomethyl)furan (B21128) (AMF), derived from BHMF, can be reacted with diisocyanates to synthesize bio-based polyureas with dynamic furan-maleimide cross-links for self-healing applications. nih.gov

The rich chemistry of furan allows for the creation of other specialized monomers. For instance, furan-based diepoxy monomers can be synthesized and subsequently cured to form thermosetting resins, offering a bio-based alternative to those derived from bisphenol A (BPA). nih.govresearchgate.net Additionally, novel furanic α,ω-diene monomers have been synthesized and polymerized via acyclic diene metathesis (ADMET) to create fully renewable functional polymers. acs.org These examples underscore the immense potential of furan chemistry to generate a diverse portfolio of advanced, sustainable monomers.

Table 3: Examples of Advanced Bio-Based Monomers from Furan Analogues

| Furan Analogue Precursor | Chemical Name | Resulting Advanced Monomer | Target Polymer Class |

| Furfural (B47365) / 5-HMF | 2,5-Furandicarboxylic acid (FDCA) | Dimethyl 2,5-furandicarboxylate | Polyesters (e.g., PEF) |

| 5-HMF | 2,5-Bis(hydroxymethyl)furan (BHMF) | 2,5-Bis(hydroxymethyl)furan | Polyesters, Polyurethanes |

| BHMF | 2,5-Bis(aminomethyl)furan (AMF) | 2,5-Bis(aminomethyl)furan | Polyureas |

| FDCA / Furan Diols | Furan-based diglycidyl esters/ethers | Diepoxy Monomers | Epoxy Resins |

| BHMF / 10-Undecenoic acid | Furan-based α,ω-dienes | Diene Monomers | Polyolefins (via ADMET) |

Polymerization Research and Applications of Furan, 2,2 1,4 Butanediyl Bis Structural Motifs

Polycondensation Reactions with Bifuran-Containing Diols and Diacids

Polycondensation represents a primary route for synthesizing high-performance polymers from bifunctional monomers. The bifuran structure, linked by a 1,4-butanediyl chain, provides a rigid and stable building block for creating polyesters, polyamides, and polyurethanes.

Polyesterification Involving 1,4-Butanediyl-Linked Bifuran Monomers

The synthesis of polyesters from bifuran-based monomers has been a key area of research. These reactions typically involve the polycondensation of a bifuran-containing diol or diacid with a suitable comonomer.

A notable example is the synthesis of poly(butylene bifuranoate) (PBBf) and its copolyesters. In one study, dimethyl 2,2′-bifuran-5,5′-dicarboxylate was reacted with 1,4-butanediol (B3395766) to produce PBBf. acs.org The properties of these copolyesters were compared to poly(butylene furanoate) (PBF). The introduction of the bifuran unit resulted in polyesters with enhanced mechanical properties and higher glass transition temperatures compared to those with a single furan (B31954) ring. acs.org

The general procedure for such polyester (B1180765) synthesis often involves a two-step melt polycondensation process. Initially, a transesterification reaction is carried out between the dimethyl ester of the bifuran diacid and an excess of the diol (e.g., 1,4-butanediol) at elevated temperatures (e.g., 180 °C) in the presence of a catalyst like titanium(IV) butoxide. This is followed by a polycondensation step at a higher temperature (e.g., 250 °C) under reduced pressure to remove the excess diol and drive the polymerization to completion, yielding a high molecular weight polymer. acs.orgmdpi.com

The resulting polyesters often exhibit interesting properties. For instance, films made from copolyesters containing both furan and bifuran units have shown excellent UV-blocking capabilities. acs.org The presence of the highly conjugated bifuran moiety leads to strong UV absorption, a desirable property for packaging and coating applications. acs.org

Table 1: Properties of Polyesters Derived from 1,4-Butanediyl-Linked Bifuran Monomers

| Polyester | Monomers | Glass Transition Temperature (Tg) | UV Transmittance at 350 nm (%) |

| PBF | Dimethyl 2,5-furandicarboxylate, 1,4-butanediol | 47.7 °C | 47.7 |

| PBBf | Dimethyl 2,2′-bifuran-5,5′-dicarboxylate, 1,4-butanediol | Higher than PBF | 0 |

| PBF90Bf10 | Dimethyl 2,5-furandicarboxylate, Dimethyl 2,2′-bifuran-5,5′-dicarboxylate, 1,4-butanediol | --- | 0 |

Data sourced from acs.org

Polyamidation and Polyurethane Synthesis with Related Diamines/Diols

The versatility of the bifuran motif extends to the synthesis of polyamides and polyurethanes. By functionalizing the bifuran structure with amine or hydroxyl groups, a range of monomers can be created for polycondensation reactions.

In the realm of polyamides, bifuran-containing diamines have been polymerized with various diacid chlorides to yield a series of novel polyamides. acs.org For instance, bifurfurylamine has been reacted with 2,5-furandicarboxylic acid to produce a fully furan-based polyamide. acs.org A comparative study revealed that the bifuran moiety acts as a rigid unit, increasing the glass transition temperature and enhancing UV absorption due to the extended π-conjugation of the furan rings. acs.org The synthesis of these polyamides often employs interfacial polymerization, where the diamine in an aqueous phase reacts with the diacid chloride in an organic phase. researchgate.net

Polyurethanes have also been synthesized using biomass-derived furan diols. rsc.orgskku.edunih.gov These furan-based diols can be reacted with diisocyanates to form polyurethanes with tailored properties. rsc.orgskku.edunih.govresearchgate.net The resulting polyurethanes can exhibit elastomeric properties and have been explored for applications such as triboelectric materials. rsc.orgskku.edunih.gov The synthesis typically involves the reaction of the furan diol with a diisocyanate, such as 1,6-diisocyanatohexane, to form the urethane (B1682113) linkages. skku.edu

The properties of these polyamides and polyurethanes are influenced by the specific monomers used. For example, the rigidity of the bifuran unit contributes to higher glass transition temperatures in the resulting polymers. acs.org

Table 2: Examples of Polyamides and Polyurethanes from Bifuran Derivatives

| Polymer Type | Bifuran Monomer | Comonomer | Key Property Highlight |

| Polyamide | Bifurfurylamine | 2,5-Furandicarboxylic acid | High glass transition temperature (193 °C) acs.org |

| Polyurethane | Furan diol | 1,6-Diisocyanatohexane | Promising triboelectric performance rsc.orgskku.edunih.gov |

| Polyamide | Bisfuran diamine | Succinic anhydride (B1165640) | Higher relaxation and melting temperatures than mono-furan polyesters researchgate.net |

Chain-Growth Polymerization of Furan-Based Monomers

Chain-growth polymerization offers another avenue for creating polymers from furan-based monomers, including those with the "Furan, 2,2'-(1,4-butanediyl)bis-" structure. This approach involves the sequential addition of monomers to a growing polymer chain, initiated by a radical or an ion.

Radical Polymerization Studies

Radical polymerization of furan derivatives has been investigated, although it can be complex. The furan ring itself can participate in side reactions, which can affect the polymerization process. researchgate.net However, specific furan-containing monomers have been successfully polymerized via radical mechanisms. For instance, furan has been shown to undergo a Diels-Alder reaction with maleic anhydride, and the resulting adduct can be homopolymerized using radical initiators. scispace.com

Recent research has also explored the use of furan-based monomers in photopolymerization reactions initiated by UV light. scribd.com This technique allows for rapid curing and the formation of crosslinked networks, which is advantageous for coatings and 3D printing applications. scribd.com Both radical and cationic photopolymerization processes are being explored to create more sustainable polymers from biomass-derived furan monomers. scribd.com

Cationic Polymerization Investigations

Cationic polymerization presents another viable method for polymerizing furan-based monomers. The furan ring can be susceptible to electrophilic attack, making it suitable for cationic initiation. Studies have shown that furan derivatives can be used in cationic photocurable applications, offering an alternative to petroleum-based adhesives. polito.it

The mechanism of cationic UV-curing involves the generation of a photoacid from an onium salt upon irradiation with UV light. This acid then initiates the cationic chain-growth polymerization of monomers like epoxidized furan derivatives. polito.it Research has focused on developing innovative UV-curable coatings based on epoxy-functionalized furan monomers. polito.it

Furthermore, living cationic polymerization techniques have been employed to synthesize block copolymers using furan derivatives. For example, 2-substituted furans have been shown to react with living polyisobutylene (B167198) cations, leading to the formation of well-defined block copolymers. acs.org

Structure-Property Relationships in Polymers Incorporating the Furan, 2,2'-(1,4-butanediyl)bis- Moiety

The incorporation of the "Furan, 2,2'-(1,4-butanediyl)bis-" moiety into polymer chains has a profound impact on their properties. The rigid and planar nature of the bifuran unit, coupled with the flexible butanediyl linker, imparts a unique combination of characteristics to the resulting polymers. researchgate.netacs.org

One of the most significant effects is the enhancement of thermal properties. Polymers containing the bifuran structure generally exhibit higher glass transition temperatures (Tg) compared to their counterparts with a single furan ring or purely aliphatic segments. researchgate.netacs.org This is attributed to the increased rigidity and restricted chain mobility imposed by the bifuran unit. For example, a fully furan-based polyamide containing a bifuran moiety was reported to have a high Tg of 193 °C. acs.org

The mechanical properties of these polymers are also notably improved. The stiff bifuran units contribute to higher tensile strength and modulus. researchgate.net For instance, a polyester derived from a bifuran monomer and ethylene (B1197577) glycol demonstrated a high tensile modulus. researchgate.net

Furthermore, the extended π-conjugated system of the bifuran moiety provides excellent UV-blocking properties. acs.orgacs.org Polymers incorporating this structure can effectively absorb UV radiation, making them suitable for applications requiring UV protection. acs.orgacs.org

Table 3: Impact of Bifuran Moiety on Polymer Properties

| Property | Observation | Rationale |

| Glass Transition Temperature (Tg) | Increased | Enhanced chain rigidity and restricted mobility due to the bifuran unit. researchgate.netacs.org |

| Mechanical Strength | Increased tensile strength and modulus | The stiff bifuran units contribute to the polymer's rigidity. researchgate.net |

| UV Absorption | Enhanced | The extended π-conjugation of the bifuran moiety leads to strong UV absorption. acs.orgacs.org |

| Thermal Stability | Generally high | The stable aromatic nature of the furan rings contributes to good thermal resistance. |

Influence of Furan Ring Aromaticity and Linker Flexibility on Polymer Architecture

The architecture of polymers containing the Furan, 2,2'-(1,4-butanediyl)bis- motif is determined by two primary structural features: the aromaticity of the furan ring and the flexibility of the linker.

The furan ring, being a heterocyclic aromatic compound, imparts significant rigidity to the polymer backbone. rug.nl This is analogous to the role of the benzene (B151609) ring in widely used petroleum-based polyesters like poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). mdpi.com This rigidity contributes to higher thermal and mechanical stability. rug.nl Furthermore, the oxygen heteroatom in the furan ring creates a dipole moment, making it more polar than a benzene ring. researchgate.net This increased polarity can lead to stronger intermolecular interactions, which influences properties such as the gas barrier performance of the resulting polymer. researchgate.net

The flexibility of the linker, in this case, the butanediyl (butane) chain derived from 1,4-butanediol, plays a crucial counterbalancing role. The rotational freedom of the single bonds in the aliphatic linker introduces flexibility into the polymer chain. acs.org The length of this flexible segment is a critical determinant of the final polymer properties. mdpi.com

Research demonstrates a clear trend:

Shorter or more rigid linkers restrict chain movement, resulting in polymers with higher glass transition temperatures. mdpi.com

This principle allows for the fine-tuning of polymer architecture. By strategically selecting the diol monomer (the source of the linker), researchers can design furan-based polyesters with a wide range of properties, from rigid engineering thermoplastics to more flexible materials. mdpi.comresearchgate.net For instance, introducing more rigid diols like isosorbide (B1672297) or 1,4-cyclohexanedimethanol (B133615) (CHDM) results in a stiffer polymer chain with enhanced thermal resistance. mdpi.com Conversely, using longer-chain diols leads to softer, more ductile materials. acs.org The interplay between the furan ring's rigidity and the linker's flexibility is therefore a key tool in designing bio-based polymers for specific applications.

Thermal and Mechanical Performance Evaluation (e.g., Glass Transition and Melting Behavior)

The thermal and mechanical properties of polymers derived from the Furan, 2,2'-(1,4-butanediyl)bis- structural motif are extensively studied to evaluate their potential as high-performance materials. Poly(butylene 2,5-furandicarboxylate) (PBF) serves as the primary example.

PBF is often considered a bio-based counterpart to PBT, exhibiting a similar crystal structure and comparable mechanical properties. mdpi.com Its thermal behavior is characterized by a glass transition temperature (Tg) typically reported in the range of 31–46 °C and a melting temperature (Tm) around 168–172 °C. mdpi.commdpi.comwur.nl Like PBT, PBF can exist in two different crystal forms, known as α and β phases. mdpi.commdpi.com

The effect of modifying the linker is clearly demonstrated by comparing PBF with other furan-based polyesters synthesized with different diols. As the length of the flexible aliphatic linker increases, both the Tg and Tm of the polymer decrease significantly. This trend highlights the direct influence of linker flexibility on the polymer's thermal characteristics.

Table 1: Thermal Properties of Furan-Based Polyesters with Varying Linker Lengths

Copolymerization offers another effective strategy to tailor the thermal and mechanical performance. By incorporating different monomers, the properties can be significantly altered. For example, creating copolyesters of PBF with 1,4-cyclohexanedimethanol (CHDM) systematically increases the Tg and Tm as the proportion of the rigid CHDM unit rises. rsc.org Similarly, introducing amide linkages by using diamines like 1,6-hexanediamine (B7767898) can dramatically increase the glass transition temperature. researchgate.netrsc.org

Table 2: Influence of Copolymerization on Thermal Properties of PBF-based Copolymers

These studies demonstrate that the Furan, 2,2'-(1,4-butanediyl)bis- structural motif provides a versatile platform for creating a new generation of bio-based polymers. The inherent properties of the furan ring, combined with the ability to modify the linker and copolymerize with other monomers, allows for the development of materials with a broad spectrum of thermal and mechanical characteristics, suitable for a variety of applications. rsc.org

Emerging Research Directions and Future Perspectives for Furan, 2,2 1,4 Butanediyl Bis

Advancements in Sustainable and Renewable Bio-Based Chemical Production

The production of Furan (B31954), 2,2'-(1,4-butanediyl)bis- is intrinsically linked to the availability of its furanic precursors, primarily furfural (B47365), which are derived from biomass. ucr.edufuran.com The transition from a petrochemical-based economy to a circular bioeconomy hinges on the efficient valorization of renewable resources like agricultural and forestry residues. rsc.orgresearchgate.net

From Biomass to Furanic Platforms: Furfural, a key feedstock, is produced from the acid-catalyzed dehydration of xylose, a sugar abundant in the hemicellulose fraction of lignocellulosic biomass such as corncob, sugarcane bagasse, and wood. ucr.eduresearchgate.net Similarly, 5-hydroxymethylfurfural (B1680220) (HMF) is derived from C6 sugars (hexoses) like fructose (B13574) and glucose. researchgate.netrsc.org These furanic compounds are considered top-tier, bio-based platform chemicals by bodies like the U.S. Department of Energy, forming the foundation for a wide array of valuable products. ucr.eduresearchgate.net

Research is focused on overcoming the inefficiencies of traditional furfural production by developing integrated biorefinery strategies. ucr.edu This includes the use of more efficient and recyclable catalysts, such as solid acid catalysts (e.g., Dowex 50W X8) and biphasic reactor systems, to improve yields and minimize waste. rsc.orgresearchgate.net Enzymatic and biocatalytic routes are also being explored as greener alternatives to conventional chemical methods, offering high selectivity under mild conditions. rsc.orgacs.org For instance, HMF can be oxidized to 2,5-furandicarboxylic acid (FDCA) using enzymes like HMF oxidase. acs.org The synthesis of Furan, 2,2'-(1,4-butanediyl)bis- would likely involve subsequent catalytic conversion steps starting from these fundamental furanic building blocks.

The table below summarizes key bio-based furanic platform chemicals and their sources, which are essential for the synthesis of more complex derivatives like Furan, 2,2'-(1,4-butanediyl)bis-.

| Platform Chemical | Precursor Sugar | Typical Biomass Source |

| Furfural | Xylose (C5) | Corncobs, Sugarcane Bagasse, Wood Chips ucr.eduresearchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Fructose, Glucose (C6) | Cellulose, Food Waste rsc.orgrsc.org |

| 2,5-Furandicarboxylic Acid (FDCA) | HMF | Lignocellulosic Biomass researchgate.netresearchgate.net |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | HMF | Lignocellulosic Biomass researchgate.netacs.org |

Development of High-Performance Polymeric Materials from Bio-Sourced Precursors

A major application for furan derivatives is the production of high-performance polymers that can serve as sustainable replacements for their petroleum-based counterparts. researchgate.netnih.gov The rigid structure of the furan ring can impart excellent properties, such as high thermal stability and superior gas barrier characteristics, to polymers. rsc.orgresearchgate.net

Furan-Based Polyesters and Polyamides: Monomers like 2,5-furandicarboxylic acid (FDCA) are being used to synthesize polyesters such as poly(ethylene furanoate) (PEF), poly(propylene furanoate) (PPF), and poly(butylene furanoate) (PBF). specialchem.commdpi.commdpi.com These materials are seen as bio-based alternatives to widely used plastics like poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). specialchem.commdpi.com The synthesis of Furan, 2,2'-(1,4-butanediyl)bis- and its subsequent polymerization could lead to novel polymers with tailored properties. For example, its structure suggests it could be used as a chain extender or as a monomer in polycondensation reactions with diacids or diisocyanates.

A key challenge in polymer science is achieving high molecular weights, which are necessary for desirable mechanical properties suitable for applications like films, fibers, and bottles. mdpi.com Research has shown that solid-state polymerization (SSP) is an effective method to increase the molecular weight of furan-based polyesters like PPF and PBF. mdpi.com This technique involves heating the polymer in a solid state below its melting point, which facilitates further reaction and the removal of byproducts. mdpi.com

The incorporation of Furan, 2,2'-(1,4-butanediyl)bis- into polymer backbones is an area ripe for exploration. The flexible butanediyl linker between the two furan rings could offer a different balance of rigidity and flexibility compared to polymers made from FDCA or HMF, potentially leading to unique thermal and mechanical properties. Research into the polymerization of similar bis-furan structures with bismaleimides via Diels-Alder reactions points to the potential for creating thermally reversible crosslinked materials or polyimides. acs.org

The table below compares the glass transition temperatures (Tg) of some furan-based polyesters with their conventional counterparts, illustrating the influence of the furan ring.

| Furan-Based Polymer | Glass Transition Temp. (Tg) | Petroleum-Based Analogue | Glass Transition Temp. (Tg) |

| Poly(ethylene furanoate) (PEF) | ~87 °C | Poly(ethylene terephthalate) (PET) | ~75 °C |

| Poly(propylene furanoate) (PPF) | ~75 °C mdpi.com | Poly(propylene terephthalate) (PPT) | ~65 °C mdpi.com |

| Poly(butylene furanoate) (PBF) | ~45-55 °C mdpi.com | Poly(butylene terephthalate) (PBT) | ~22-65 °C |

Exploration in Niche Applications Beyond Bulk Polymers

While the development of bulk polymers is a primary focus, the unique chemical structure of furan compounds like Furan, 2,2'-(1,4-butanediyl)bis- opens doors to various specialty and niche applications. umn.eduutripoli.edu.ly The furan ring is a versatile heterocyclic system that can participate in a wide range of chemical reactions. csic.es

Furan derivatives are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. utripoli.edu.lyslideshare.netontosight.ai For example, specific diaryl furan compounds are precursors for metal-complex dyes with enhanced light fastness. slideshare.net The structure of Furan, 2,2'-(1,4-butanediyl)bis- could be functionalized to create novel ligands, specialty chemicals, or building blocks for active pharmaceutical ingredients. researchgate.net Its potential use as a high-impact aroma chemical is also plausible, given that other furan derivatives are valued in the flavor and fragrance industry. treatt.comthegoodscentscompany.com

Further research could explore the conversion of Furan, 2,2'-(1,4-butanediyl)bis- into:

Specialty Solvents: Furan-based solvents like 2-methyltetrahydrofuran (B130290) (MeTHF) are gaining traction as greener alternatives to traditional petrochemical solvents. furan.com

Fine Chemicals: The compound could serve as a starting material for multi-step syntheses of complex organic molecules. umn.edu

Functional Materials: Its derivatives could be investigated for applications in areas like organic electronics or as components of functional coatings and adhesives. rsc.org

Interdisciplinary Research with Computational Materials Science

Computational materials science is becoming an indispensable tool in accelerating the design and development of new materials, including those derived from bio-based resources. europa.eubohrium.com Molecular modeling and simulation techniques allow researchers to predict material properties and understand structure-property relationships at the molecular level, saving significant time and experimental resources.

For furan-based polymers, molecular dynamics (MD) and Grand Canonical Monte Carlo (GCMC) simulations have been used to analyze gas transport properties. bohrium.com These studies provide insights into why furan-based polyesters like PEF exhibit excellent gas barrier properties, a key advantage for food packaging applications. rsc.orgbohrium.com Simulations have revealed that the specific geometry and dipolar nature of the furan ring hinder its rotation within the polymer matrix, which in turn restricts the diffusion of gas molecules like oxygen and carbon dioxide. bohrium.com

Computational methods are also employed to study:

Crystallization Kinetics: Understanding how polymers crystallize is crucial for controlling their mechanical properties. Simulations can model the crystallization process and the effect of adding nucleating agents. rsc.orgacs.org

Molecular Dynamics: Techniques like broadband dielectric spectroscopy (BDS), complemented by simulations, can probe the complex molecular motions within furan-based polymers and their nanocomposites. rsc.orgacs.org

Reaction Mechanisms: Quantum chemical calculations (e.g., Density Functional Theory - DFT) can elucidate reaction pathways and kinetics for the synthesis of furan monomers and their polymerization.

The application of these computational tools to Furan, 2,2'-(1,4-butanediyl)bis- and its potential polymers would enable a priori prediction of their properties. This interdisciplinary approach, combining synthetic chemistry with computational modeling, is crucial for the rational design of new, high-performance, bio-based materials tailored for specific applications.

Q & A

Q. What are the recommended synthetic routes for preparing Furan, 2,2'-(1,4-butanediyl)bis-?

The compound can be synthesized via coupling reactions using diamine or diol linkers. For example, etherification reactions involving 1,4-butanediol derivatives and furan precursors under catalytic conditions (e.g., acid or base catalysts) are common. Similar strategies are employed in synthesizing bis-furan derivatives, where cyclization or cross-coupling reactions are optimized for yield and purity .

Q. How can the structural integrity of Furan, 2,2'-(1,4-butanediyl)bis- be confirmed experimentally?

X-ray crystallography is the gold standard for determining crystal structure, as demonstrated for structurally related bis-benzimidazolium salts . Complementary techniques include NMR spectroscopy (¹H/¹³C) for verifying molecular connectivity and mass spectrometry for molecular weight confirmation. Computational tools like density functional theory (DFT) can validate spectroscopic data .

Q. What safety precautions are necessary when handling this compound?

While direct toxicity data for this compound is limited, structurally similar furan derivatives may exhibit flammability or irritant properties. Use inert atmospheres for reactive intermediates, and adhere to protocols for handling ethers and boron-containing compounds, which may pose stability risks .

Advanced Research Questions

Q. How can trace quantities of Furan, 2,2'-(1,4-butanediyl)bis- be detected in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) is effective. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. For example, cyclohexane derivatives with butanediyl bridges were quantified using GC-MS with a detection limit of ~1.08% in essential oils .

Q. What computational methods predict the biological interactions of this compound?

Molecular docking studies, as applied to DNA gyrase targets, can assess binding affinity. For bis-cyclohexane derivatives, docking scores (e.g., -5.0 to -8.4 kcal/mol) correlate with inhibitory potential. Software like AutoDock Vina with optimized force fields is recommended .

Q. How does the reactivity of the furan ring influence its application in Diels-Alder reactions?

The electron-rich furan ring acts as a diene in [4+2] cycloadditions. Substituents on the furan and the dienophile (e.g., electron-deficient alkenes) dictate reaction kinetics. Mechanistic studies using kinetic isotope effects (KIE) or computational transition-state analysis can resolve competing pathways .

Q. How can conflicting stability data for this compound be resolved?

Accelerated degradation studies under controlled conditions (pH, temperature, light) identify degradation products. For example, bis-benzoxazinones undergo hydrolytic ring-opening, which can be monitored via HPLC. Conflicting results may arise from impurities or solvent effects, necessitating purity assessments via elemental analysis .

Methodological Considerations

- Synthesis Optimization : Use high-purity 1,4-butanediol derivatives to avoid cross-reactivity. Catalytic systems (e.g., p-toluenesulfonic acid) enhance etherification efficiency .

- Analytical Validation : For GC-MS, optimize column polarity (e.g., DB-5MS) to separate furan derivatives from co-eluting compounds .

- Computational Modeling : Validate docking poses with molecular dynamics simulations to account for protein flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.